N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride
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Overview
Description
N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group, a nitrobenzene moiety, and a sulfonamide group, all contributing to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the nitration of benzene derivatives followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as crystallization or distillation. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially converting the aminomethyl group to a nitro group.
Reduction: Commonly used to reduce the nitro group to an amine, often employing reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can produce a variety of sulfonamide derivatives.
Scientific Research Applications
N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of antimicrobial or anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the nitro group may participate in redox reactions, affecting cellular processes. The aminomethyl group can enhance binding affinity to target proteins, facilitating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in cancer therapy.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Utilized in the synthesis of dyes and pigments.
2-Methoxy-5-((phenylamino)methyl)phenol: Employed in the production of pharmaceuticals and agrochemicals.
Uniqueness
N-[4-(aminomethyl)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride stands out due to its combination of functional groups, which confer unique reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its broad range of applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
N-[4-(aminomethyl)phenyl]-4-nitrobenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S.ClH/c14-9-10-1-3-11(4-2-10)15-21(19,20)13-7-5-12(6-8-13)16(17)18;/h1-8,15H,9,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTCOMHOQOIVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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